2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one
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Overview
Description
2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one can be achieved through various synthetic routes. One common method involves the bromination of 6-methylpyridine followed by cyclization to form the pyrrolo[3,4-b]pyridine scaffold . Industrial production methods often involve multi-step synthesis, starting from commercially available precursors and employing reactions such as Sonogashira coupling and cyclization .
Chemical Reactions Analysis
2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bromotrimethylsilane for bromination, hydrazine monohydrate for cyclization, and various oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions include substituted pyrrolopyridines and their derivatives .
Scientific Research Applications
2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, it can inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking signal transduction pathways involved in cell proliferation and survival . The compound’s structure allows it to interact with various biological targets, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one can be compared with other similar compounds such as:
2-bromo-6-methylpyridine: A simpler bromopyridine derivative used in similar synthetic applications.
tert-butyl 2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate: Another pyrrolopyridine derivative with different functional groups, offering unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
2-bromo-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C8H7BrN2O/c1-11-4-6-5(8(11)12)2-3-7(9)10-6/h2-3H,4H2,1H3 |
InChI Key |
SJQPSYWAEHFCEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC(=N2)Br |
Origin of Product |
United States |
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